3-acetyl-1H-indole-5-carboxylic acid
Overview
Description
“3-acetyl-1H-indole-5-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C11H9NO3, and its molecular weight is 203.197 g/mol .
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives have inspired chemists for over a century, leading to the development of various synthesis methods. The review by Taber and Tirunahari (2011) presents a comprehensive classification framework for indole syntheses, highlighting the diverse strategies employed to construct the indole nucleus. This work underscores the importance of indole derivatives in organic chemistry, suggesting potential pathways for synthesizing compounds like 3-acetyl-1H-indole-5-carboxylic acid through innovative synthetic approaches (Taber & Tirunahari, 2011).
Bacterial Catabolism of Indole Derivatives
The study by Laird, Flores, and Leveau (2020) on bacterial catabolism of indole-3-acetic acid (IAA) provides insight into microbial interactions with indole derivatives. It highlights how certain bacteria possess the ability to degrade or assimilate IAA, suggesting potential biotechnological applications in environmental management and synthesis of value-added chemicals from indole-based compounds (Laird, Flores, & Leveau, 2020).
Levulinic Acid in Drug Synthesis
The review on levulinic acid by Zhang et al. (2021) outlines its role as a key building block in drug synthesis, noting its versatility due to carbonyl and carboxyl functional groups. This review suggests the utility of precursors like this compound in generating pharmaceutical derivatives through modification or as intermediates in cleaner, cost-effective synthesis processes (Zhang et al., 2021).
Indole-3-Carbinol and Hepatic Protection
Wang et al. (2016) discuss the protective effects of indole derivatives on the liver. Indole-3-carbinol (I3C) and its major derivatives exhibit antioxidant, detoxification, and anti-inflammatory properties. This suggests the potential of structurally related compounds like this compound in contributing to hepatic health and protection against liver diseases (Wang et al., 2016).
Carboxylic Acids and Biocatalyst Inhibition
The review by Jarboe, Royce, and Liu (2013) on the inhibition of biocatalysts by carboxylic acids discusses the impact of these compounds on microbial cells, highlighting the relevance in biotechnological applications and the design of robust microbial strains for industrial processes. This knowledge is pertinent for understanding the interactions and potential uses of indole-based carboxylic acids in microbial fermentation and synthetic biology (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Target of Action
Indole derivatives, which include 3-acetyl-1h-indole-5-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit certain viruses, suggesting they may affect viral replication pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-acetyl-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The interactions of this compound with these biomolecules are primarily through hydrogen bonds, van der Waals interactions, and ionic bonds . These interactions are essential for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have shown potential in treating cancer cells, microbes, and different types of disorders in the human body . The compound’s impact on cell signaling pathways includes modulation of receptor activity and downstream signaling cascades, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific receptors and enzymes, leading to the modulation of their activity . These interactions can result in the inhibition of certain enzymes or the activation of others, ultimately affecting various cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism includes its conversion into different metabolites, which can further participate in biochemical reactions. These metabolic pathways are crucial for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound is essential for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential .
Properties
IUPAC Name |
3-acetyl-1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-3-2-7(11(14)15)4-8(9)10/h2-5,12H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYLFQCWVDJSQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468531 | |
Record name | 3-acetyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444991-59-7 | |
Record name | 3-acetyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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